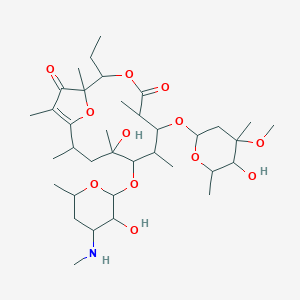

Sporeamicin C

Description

Properties

IUPAC Name |

2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-8-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H61NO12/c1-13-24-36(10)29(39)19(4)27(49-36)17(2)15-34(8,42)31(48-33-26(38)23(37-11)14-18(3)44-33)20(5)28(21(6)32(41)46-24)47-25-16-35(9,43-12)30(40)22(7)45-25/h17-18,20-26,28,30-31,33,37-38,40,42H,13-16H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXBYEZLPVFWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)NC)O)(C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H61NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141340-34-3 | |

| Record name | Sporeamicin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141340343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Sporeamicin C vs. Erythromycin: A Structural and Mechanistic Comparative Analysis

[1][2]

Executive Summary

The macrolide class of antibiotics, anchored by the archetype Erythromycin A , has long been a cornerstone of antibacterial therapy targeting the 50S ribosomal subunit. However, the structural liabilities of the erythromycin aglycone—specifically its acid instability—have driven the search for naturally occurring congeners with enhanced stability profiles. This compound (CAS: 141340-34-3), a rare 14-membered macrolide isolated from Saccharopolyspora sp.[1][2] L53-18, represents a critical structural evolution. Unlike Erythromycin, which possesses a flexible aglycone prone to acid-catalyzed spiroketalization, this compound features a unique 9,12-epoxy-11-oxo-9,10-didehydro motif, effectively "locking" the ring into a rigid hemiketal-like conformation.[1][2] This guide deconstructs the precise atomic-level differences between these two molecules and explores the functional implications for stability, ribosomal binding, and drug development.

Structural Deconstruction

The divergence between this compound and Erythromycin A is not merely cosmetic; it fundamentally alters the physicochemical properties of the molecule. The comparison below isolates the three critical zones of variation: the Aglycone Core , the C9-C12 Functionality , and the Glycosylation Pattern .

Comparative Physicochemical Profile[1][2][3][4]

| Feature | Erythromycin A | This compound |

| Formula | C₃₇H₆₇NO₁₃ | C₃₆H₆₁NO₁₂ |

| Mol.[2] Weight | 733.93 g/mol | 699.87 g/mol |

| Ring Size | 14-membered Macrolactone | 14-membered Macrolactone |

| C9 Position | Ketone (C=O) | Part of 9,12-epoxy furan system |

| C11 Position | Hydroxyl (-OH) | Ketone (11-oxo ) |

| C12 Position | Hydroxyl (-OH) | Part of 9,12-epoxy bridge |

| Amino Sugar | Desosamine (N,N-dimethyl ) | Desosamine congener (N-monomethyl ) |

| Neutral Sugar | Cladinose | Cladinose-like (4-methoxy-4,6-dimethyloxan-2-yl) |

| Acid Stability | Poor (Forms anhydroerythromycin) | High (Protected by fused ring system) |

The "Sporeamicin Motif": A 9,12-Epoxy Bridge

The defining feature of this compound is the transformation of the C9-C12 sector. In Erythromycin A, the C9 ketone and C6/C12 hydroxyls are spatially distinct but interact destructively under acidic conditions to form a hemiketal (spiroketal), inactivating the drug.[1][2]

In this compound, this interaction is "pre-formed" and stabilized:

-

9,12-Epoxy Bridge: An oxygen atom bridges C9 and C12, creating a fused tetrahydrofuran-type ring on top of the macrocycle.

-

11-Oxo Group: Unlike Erythromycin's C11-OH, this compound possesses a ketone at C11.

-

Unsaturation: The 9,10-didehydro feature introduces a double bond, further rigidifying the upper quadrant of the macrolide ring.

Mechanistic Impact: This fused ring system prevents the acid-catalyzed intramolecular cyclization that degrades Erythromycin in the stomach, theoretically granting this compound superior oral bioavailability without the need for enteric coating.

Glycosylation Variations

While the neutral sugar (Cladinose) remains structurally conserved, the amino sugar in this compound exhibits a critical variation:

-

Erythromycin A: Contains Desosamine with a tertiary amine (-N(CH₃)₂ ).[1][3][2]

-

This compound: Contains an N-demethyl variant, presenting a secondary amine (-NH(CH₃) ).[1][3][2]

-

Significance: The dimethylamino group of Erythromycin is a key contact point for binding to the 23S rRNA (nucleotide A2058).[1][3][2] The loss of one methyl group in this compound modulates this hydrophobic interaction, potentially altering binding kinetics or activity against methylase-producing resistant strains (MLSB resistance).[1][3][2]

Structural Logic & Biosynthetic Pathway[1]

The following diagram visualizes the structural relationship and the "locking" mechanism that differentiates the two molecules.

Caption: Structural divergence of this compound from Erythromycin A, highlighting the stabilizing 9,12-epoxy bridge and N-demethylation.[1][2]

Experimental Protocols for Differentiation

To validate the identity of this compound versus Erythromycin in a research setting, the following protocols provide a self-validating workflow.

Protocol: Chromatographic Separation (HPLC-MS/MS)

Objective: Differentiate this compound from Erythromycin based on retention time and mass-to-charge ratio (m/z).

-

Column Selection: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water.

-

Solvent B: 0.1% Formic acid in Acetonitrile.

-

-

Gradient:

-

0-2 min: 10% B.

-

2-15 min: Linear gradient to 90% B.

-

15-20 min: Hold 90% B.

-

-

Detection (MS/MS):

-

Validation: this compound will elute later than Erythromycin A due to the increased lipophilicity of the fused furan ring and loss of polar hydroxyls.

Protocol: Acid Stability Assay

Objective: Confirm the functional stability conferred by the 9,12-epoxy bridge.

-

Preparation: Dissolve 1 mg/mL of each compound in simulated gastric fluid (pH 1.2, HCl/NaCl).

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Sampling: Aliquot 100 µL at T=0, 10, 30, and 60 minutes.

-

Quenching: Immediately neutralize with 100 µL of 0.1 M NaOH or saturated NaHCO₃.

-

Analysis: Analyze via HPLC (Protocol 4.1).

-

Expected Result:

Functional Implications in Drug Development[2]

Ribosomal Binding Thermodynamics

The 50S ribosomal subunit binding pocket is highly conserved. Erythromycin binds via hydrogen bonds (desosamine hydroxyls) and hydrophobic interactions (cladinose and aglycone).[1][3][2]

-

This compound Constraint: The rigid 9,12-epoxy bridge reduces the conformational entropy penalty upon binding (the molecule is already "pre-organized").[1][3][2] However, the N-demethylation removes a methyl group that typically interacts with nucleotide A2058.

-

Outcome: this compound typically exhibits a similar antibacterial spectrum (Gram-positive) but may show altered potency against strains with specific rRNA methylations (erm genes).[1][3][2]

Pharmacokinetics[1][3]

-

Bioavailability: The acid stability of this compound suggests it does not require the enteric coating essential for Erythromycin formulations.

-

Metabolism: The secondary amine (N-monomethyl) is less susceptible to N-demethylation by hepatic CYP3A4 compared to the tertiary amine of Erythromycin, potentially altering its metabolic half-life.[1][2]

References

-

Morishita, A., et al. (1992).[1][4][5][6][7] "Sporeamicin A, a new macrolide antibiotic. II.[4][6] Structure determination." The Journal of Antibiotics, 45(5), 607-612.[1][2][4][6] Link

-

Yaginuma, S., et al. (1992).[1][4][5][6][7] "Sporeamicin A, a new macrolide antibiotic.[4][5][6][7][8] I. Taxonomy, fermentation, isolation and characterization."[1][4][5] The Journal of Antibiotics, 45(5), 599-606.[1][2] Link

-

BOC Sciences. (n.d.).[1][3][2] "this compound - Product Analysis and Structure." Chemical Structure Database.

-

Morishita, A., et al. (1992).[1][4][5][6] "Isolation and characterization of this compound." The Journal of Antibiotics, 45(6), 1011.[1][4] Link

-

PubChem. (2025).[1][3][2] "Erythromycin A Compound Summary." National Library of Medicine. Link

Sources

- 1. Spiramycin [sitem.herts.ac.uk]

- 2. Spiramycin | CAS 8025-81-8 | Cayman Chemical | Biomol.com [biomol.com]

- 3. spiramycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. ISOLATION AND CHARACTERIZATION OF SPOREAMICIN B [jstage.jst.go.jp]

- 5. Sporeamicin A, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sporeamicin A, a new macrolide antibiotic. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sporeamicin A, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Unraveling the Mechanism of Action of Spiramycin on the 50S Ribosomal Subunit

Note to the Reader: The query for "Sporeamicin C" did not yield specific results in available scientific literature. However, the query returned extensive information on "Spiramycin," a macrolide antibiotic with a similar name that also targets the 50S ribosomal subunit. This guide has been developed based on the high probability that the original query intended to be about Spiramycin. All subsequent information pertains to the mechanism of action of Spiramycin.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spiramycin, a 16-membered macrolide antibiotic, exerts its bacteriostatic effect by targeting the large (50S) subunit of the bacterial ribosome.[1][2] Its primary mechanism involves binding within the polypeptide exit tunnel (PET), near the peptidyl transferase center (PTC). This interaction does not completely block peptide bond formation but rather inhibits the translocation step of elongation.[1][2] A key aspect of Spiramycin's action is its ability to stimulate the dissociation of peptidyl-tRNA from the ribosome during translocation.[2][3][4] This premature release of the nascent polypeptide chain effectively halts protein synthesis, thereby inhibiting bacterial growth.[1] Resistance to Spiramycin primarily arises from enzymatic modification of its ribosomal RNA target, specifically the methylation of an adenine residue in the 23S rRNA, which prevents effective drug binding.[2][5] This guide provides a detailed examination of Spiramycin's binding modality, its inhibitory mechanism, the experimental methodologies used for its characterization, and the pathways of bacterial resistance.

Introduction: The Bacterial Ribosome as a Prime Antibiotic Target

The bacterial 70S ribosome, composed of a small (30S) and a large (50S) subunit, is the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[6][7] Its essential role in bacterial viability and the structural differences between bacterial and eukaryotic ribosomes make it an ideal target for antibiotic development.[8] The 50S subunit houses the peptidyl transferase center (PTC), the site of peptide bond formation, and the polypeptide exit tunnel (PET), a channel through which the nascent polypeptide chain emerges.[7] Many classes of antibiotics, including macrolides, lincosamides, and streptogramins, function by binding to distinct sites within the 50S subunit and interfering with protein synthesis.[9]

Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens.[5][10] Unlike 14-membered macrolides like erythromycin, the 16-membered ring of Spiramycin confers distinct binding properties and a subtly different mechanism of action, making it a valuable agent in treating various bacterial infections, particularly those caused by Gram-positive bacteria.[2]

The Spiramycin Binding Site on the 50S Ribosomal Subunit

High-resolution structural studies, primarily X-ray crystallography of the 50S subunit from Haloarcula marismortui in complex with Spiramycin, have precisely mapped its binding site. Spiramycin lodges deep within the polypeptide exit tunnel, approximately 15-20 Å from the PTC.

Key Interaction Points:

-

23S rRNA: The primary interactions are with domain V of the 23S rRNA. Specifically, Spiramycin's lactone ring covers nucleotides A2059 and A2062 (E. coli numbering).[11] The base of A2062 is observed in an extended conformation, forming a covalent bond with an ethylaldehyde substituent on the Spiramycin ring.[11]

-

Ribosomal Proteins: The mycaminose-mycarose disaccharide moiety of Spiramycin extends towards the PTC (near nucleotide A2451), while its forosamine sugar extends towards ribosomal protein L4, providing additional anchor points.[11]

This unique binding position allows Spiramycin to act as a molecular plug in the exit tunnel, creating a steric barrier that influences the passage of the nascent polypeptide chain.

Caption: Binding site of Spiramycin within the 50S polypeptide exit tunnel.

Molecular Mechanism of Protein Synthesis Inhibition

Spiramycin's mechanism is more complex than simple steric blockage. It primarily inhibits the translocation phase of elongation.[1][2] Translocation is the coordinated movement of tRNA and mRNA through the ribosome, which is essential for reading the next codon.

The prevailing model suggests that Spiramycin acts by:

-

Binding within the PET: It establishes its position as described above.

-

Allowing Initial Peptide Elongation: Unlike some antibiotics that completely block peptide bond formation, Spiramycin allows the synthesis of a short polypeptide chain.

-

Inducing Peptidyl-tRNA Dissociation: As the nascent chain grows, it collides with the bound antibiotic. This interaction, coupled with the conformational changes of translocation, destabilizes the peptidyl-tRNA in the P-site.

-

Stimulating Premature Release: Spiramycin actively stimulates the dissociation of this peptidyl-tRNA from the ribosome.[2][3][4] This premature termination event releases an incomplete peptide, effectively halting the protein synthesis cycle for that ribosome.

This mechanism explains the observation that Spiramycin causes the rapid breakdown of polysomes (multiple ribosomes translating a single mRNA), as ribosomes detach prematurely from the mRNA transcript.[2]

Caption: Spiramycin inhibits protein synthesis by disrupting translocation.

Experimental Elucidation of the Mechanism

The mechanism of Spiramycin has been pieced together through a combination of structural biology and biochemical assays.

Structural Biology: Cryo-Electron Microscopy (Cryo-EM)

Determining the high-resolution structure of the ribosome-antibiotic complex is crucial for understanding the precise molecular interactions.

Protocol: Cryo-EM Structure Determination of the 50S-Spiramycin Complex

-

Ribosome Purification: Isolate highly pure and active 70S ribosomes or 50S subunits from a bacterial source (e.g., E. coli or Thermus thermophilus). Purity is assessed by SDS-PAGE and functional assays.

-

Complex Formation: Incubate the purified 50S subunits with a molar excess of Spiramycin (e.g., 10-100 µM) at 37°C for 15-30 minutes to ensure saturation of the binding site.

-

Grid Preparation: Apply 3-4 µL of the 50S-Spiramycin complex solution onto a glow-discharged cryo-EM grid (e.g., Quantifoil R2/2).

-

Vitrification: Immediately plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV). This traps the complexes in a thin layer of amorphous ice, preserving their native structure.[12]

-

Data Collection: Screen the vitrified grids in a transmission electron microscope (TEM) (e.g., Titan Krios) equipped with a direct electron detector. Collect thousands of high-magnification images (micrographs) of the particle field.

-

Image Processing:

-

Motion Correction: Correct for beam-induced motion.

-

CTF Estimation: Estimate and correct for the contrast transfer function of the microscope.

-

Particle Picking: Automatically select individual ribosome particle images from the micrographs.

-

2D Classification: Group similar particle views to remove junk particles and assess sample quality.

-

3D Reconstruction: Generate an initial 3D model and refine it iteratively to high resolution (<3 Å).[12][13]

-

-

Model Building and Analysis: Dock a pre-existing 50S crystal structure into the refined cryo-EM density map. Manually build the Spiramycin molecule into the corresponding density and analyze the interactions with the 23S rRNA and ribosomal proteins.[13]

Biochemical Assays

Biochemical assays provide functional data to complement structural insights.

A. In Vitro Translation Inhibition Assay

This assay measures the effect of an antibiotic on the synthesis of a reporter protein in a cell-free system.

| Component | Function |

| S30 Extract | Contains ribosomes, tRNAs, amino acids, and factors for translation. |

| Reporter mRNA | mRNA encoding a protein like luciferase or GFP. |

| Energy Source | ATP and GTP. |

| Spiramycin | The inhibitor being tested at various concentrations. |

Procedure:

-

Set up reactions containing S30 extract, energy source, and reporter mRNA.

-

Add Spiramycin at a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Incubate at 37°C for 1 hour.

-

Quantify the amount of synthesized reporter protein (e.g., by measuring luminescence for luciferase).

-

Plot the protein synthesis level against Spiramycin concentration to determine the IC50 (the concentration that inhibits 50% of synthesis).

B. Ribosome Binding Assays

These assays, often using radiolabeled antibiotics or fluorescence, quantify the binding affinity of the drug to the ribosome. For example, the perturbation of fluorescence from probes attached to tRNA can be used to measure the binding constants of antibiotics that bind near the PTC.[14]

Mechanisms of Bacterial Resistance

Bacterial resistance to Spiramycin, and macrolides in general, is a significant clinical challenge. The most prevalent mechanisms are:

Target Site Modification

This is the most common form of resistance.[2]

-

Mechanism: Bacteria acquire genes encoding for rRNA methyltransferases. In the case of Spiramycin resistance, the SrmA protein (related to Erm methyltransferases) introduces a single methyl group onto the N6 position of adenine A2058 (E. coli numbering) in the 23S rRNA.[5]

-

Effect: This methylation occurs within the Spiramycin binding site. The added methyl group creates a steric clash that prevents the antibiotic from binding effectively to the ribosome, rendering it ineffective. This modification often confers cross-resistance to other macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[2]

Caption: Resistance via methylation of A2058 in 23S rRNA.

Active Efflux

Some bacteria possess membrane pumps that actively transport Spiramycin out of the cell.[10][15] This mechanism prevents the antibiotic from reaching the threshold concentration required to inhibit protein synthesis.[15]

Conclusion and Future Directions

Spiramycin's intricate mechanism of action, centered on the allosteric inhibition of translocation and stimulation of peptidyl-tRNA dropout, highlights the sophisticated interplay between small molecules and the ribosome. While clinically useful, its efficacy is threatened by the spread of resistance, primarily through target-site methylation. Future research should focus on designing novel macrolides that can evade these resistance mechanisms. This could involve modifying the drug structure to bind effectively to methylated ribosomes or developing adjuvants that inhibit the methyltransferase enzymes or efflux pumps. A deeper understanding of the dynamic conformational changes of the ribosome during translocation will be key to developing the next generation of ribosome-targeting antibiotics.

References

-

A Comprehensive Review of Spiramycin's R&D Innovations and Drug Target Mechanism. (2023, November 20). Synapse. Available from: [Link]

-

What is the mechanism of Spiramycin? (2024, July 17). Patsnap Synapse. Available from: [Link]

-

Pan, D., et al. (n.d.). Antibiotics that bind to the A site of the large ribosomal subunit can induce mRNA translocation. RNA. Available from: [Link]

-

Wilson, D. N. (2014). Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. Nature Reviews Microbiology, 12(1), 35–48. Available from: [Link]

-

Antibiotic resistance mechanisms. (n.d.). ReAct. Available from: [Link]

-

Westhof, E. (n.d.). Antimicrobials that Bind to the 50S Ribosomal Subunit Chloramphenicol, Lincomycin. Available from: [Link]

-

50s ribosome inhibitor mode of action. (2014, March 10). YouTube. Available from: [Link]

-

Brisson-Noel, A., et al. (1988). Mechanism of action of spiramycin and other macrolides. Journal of Antimicrobial Chemotherapy, 22 Suppl B, 13–23. Available from: [Link]

-

Menninger, J. R., & Coleman, R. A. (1982). Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes. Antimicrobial Agents and Chemotherapy, 21(5), 811–818. Available from: [Link]

-

Greber, B. J., et al. (2012). Cryo-EM Structure of the Archaeal 50S Ribosomal Subunit in Complex with Initiation Factor 6 and Implications for Ribosome Evolution. Journal of Molecular Biology, 418(1-2), 145–160. Available from: [Link]

-

Tegunov, D., et al. (2025, June 3). In situ structure of bacterial 50S ribosomes at 2.98 Å resolution from vitreous sections. Nature Methods. Available from: [Link]

-

Picking, W. D., et al. (1992). Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound. The Journal of biological chemistry, 267(8), 5243–5251. Available from: [Link]

-

Beckert, B., et al. (2023, February 17). Cryo-EM captures early ribosome assembly in action. Nature Communications. Available from: [Link]

-

The binding site of blasticidin S and spiramycin on the 50 S ribosomal subunit. (n.d.). ResearchGate. Available from: [Link]

-

Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities. (n.d.). PMC. Available from: [Link]

-

Metabolic Comparison and Molecular Networking of Antimicrobials in Streptomyces Species. (2024, April 10). Available from: [Link]

-

Cryo-EM reconstruction of the 50S–RsfS complex and model... (n.d.). ResearchGate. Available from: [Link]

-

O'Neill, E., & Ad, O. (n.d.). Structural Consequences of Deproteinating the 50S Ribosome. PMC. Available from: [Link]

-

Menninger, J. R., & Coleman, R. A. (1982). Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes. PubMed. Available from: [Link]

-

50s ribosomal subunit – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

-

Brisson-Noel, A., & Courvalin, P. (1986). Resistance to spiramycin in Streptomyces ambofaciens, the producer organism, involves at least two different mechanisms. Journal of bacteriology, 167(3), 875–880. Available from: [Link]

-

Yaginuma, S., et al. (1992). Sporeamicin A, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization. The Journal of antibiotics, 45(5), 599–606. Available from: [Link]

-

Koju, D., et al. (2022, October 21). Characterization of Streptomyces Species and Validation of Antimicrobial Activity of Their Metabolites through Molecular Docking. MDPI. Available from: [Link]

-

Pernodet, J. L., et al. (1993). Dispensable ribosomal resistance to spiramycin conferred by srmA in the spiramycin producer Streptomyces ambofaciens. Gene, 125(1), 91–96. Available from: [Link]

-

Broad-Spectrum Activity of Membranolytic Cationic Macrocyclic Peptides Against Multi-Drug Resistant Bacteria and Fungi. (n.d.). PMC. Available from: [Link]

-

Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. (2024, August 15). Frontiers. Available from: [Link]

Sources

- 1. What is the mechanism of Spiramycin? [synapse.patsnap.com]

- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dispensable ribosomal resistance to spiramycin conferred by srmA in the spiramycin producer Streptomyces ambofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]

- 8. resources.biomol.com [resources.biomol.com]

- 9. A Comprehensive Review of Spiramycin's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 10. Resistance to spiramycin in Streptomyces ambofaciens, the producer organism, involves at least two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In situ structure of bacterial 50S ribosomes at 2.98 Å resolution from vitreous sections | bioRxiv [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

Methodological & Application

Sporeamicin C isolation protocols from fermentation broth

Application Note: Isolation and Purification of Sporeamicin C from Saccharopolyspora sp. L53-18 Fermentation Broth

Abstract & Scope

This application note details the downstream processing (DSP) workflow for the isolation of This compound (C₃₆H₆₁NO₁₂), a 14-membered macrolide antibiotic produced by Saccharopolyspora sp.[1] L53-18.[2][3] this compound is the

The isolation of this compound presents a specific challenge: it is a minor component co-produced with Sporeamicin A (major) and Sporeamicin B (3''-

Biological & Chemical Context

-

Producing Strain: Saccharopolyspora sp.[1][4] L53-18.[1][2][3]

-

Chemical Class: 14-membered macrolide (Erythromycin-type).[7][8]

-

Key Physicochemical Property: Basic lipophile. The presence of the amino sugar (desosamine-like moiety) renders the molecule basic (pKa ~7.8–8.5), allowing for pH-modulated solubility.[1]

-

UV Absorption:

at 276 nm (characteristic of the Sporeamicin chromophore).[1]

Fermentation & Broth Conditioning

Before isolation, the fermentation broth must be conditioned to maximize recovery. Macrolides are often partially sequestered within the mycelial cell wall or precipitated in the broth if the pH rises during fermentation.

Protocol:

-

Harvest: Terminate fermentation (typically 72–96 hours) when this compound titer plateaus.

-

pH Adjustment: Adjust the whole broth to pH 8.5 – 9.0 using 6N NaOH.

-

Filtration: Add a filter aid (e.g., Celite 545, 2% w/v) and filter through a plate-and-frame press or Buchner funnel.

-

Note: Unlike some macrolides, Sporeamicins are largely extracellular or loosely bound; however, extracting the mycelial cake with acetone is recommended to recover any cell-associated product.

-

Primary Extraction (Liquid-Liquid Extraction)

The goal is to concentrate the macrolide complex (A, B, and C) into an organic phase, removing water-soluble media components and proteins.

Solvent Selection:

-

Chloroform (

): Historically used for Sporeamicins due to high solubility. -

Ethyl Acetate (EtOAc): Preferred modern alternative (lower toxicity) with similar efficiency for macrolides.

Step-by-Step:

-

Extraction: Contact the filtered broth filtrate with Ethyl Acetate (Ratio 1:1 v/v).[1]

-

Agitation: Stir vigorously for 30 minutes.

-

Phase Separation: Allow phases to settle. Discard the aqueous (lower) phase.[1]

-

Mycelial Recovery (Optional but Recommended):

-

Soak mycelial cake in Acetone (1:1 volume/weight).

-

Filter and evaporate acetone to an aqueous residue.

-

Adjust residue to pH 9.0 and extract with EtOAc.

-

Combine with the main broth extract.

-

-

Concentration: Dry the combined organic phase over anhydrous

, filter, and concentrate in vacuo (Rotary Evaporator, < 40°C) to yield the Crude Macrolide Complex .

Chromatographic Purification

The crude extract contains Sporeamicin A (major), B, and C. Separation relies on slight polarity differences. This compound (

Stage 1: Silica Gel Flash Chromatography (Enrichment)

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Loading: Dissolve crude extract in a minimal volume of Chloroform.

-

Mobile Phase Gradient: Chloroform

Chloroform:Methanol (95:5). -

Elution Order:

-

Non-polar lipids/impurities.

-

Sporeamicin A (Elutes first, less polar).

-

Sporeamicin B & C (Elute later, overlapping fractions).

-

-

Action: Collect fractions enriched in this compound (monitor via TLC or HPLC).

Stage 2: Preparative HPLC (Resolution of Isomers)

This is the critical step to separate this compound from B.

-

Column: C18 Reverse Phase (e.g., ODS-A, 5

m).[1] -

Mobile Phase: Acetonitrile : 0.05% Phosphate Buffer (pH 7.0) or Ammonium Acetate.

-

Isocratic Mode: 45:55 (MeCN:Buffer) is a good starting point for 14-membered macrolides.

-

-

Detection: UV at 276 nm .[4]

-

Protocol:

-

Inject the Sporeamicin B/C enriched fraction.

-

Isolate the peak corresponding to this compound.[3]

-

Note on Retention: On C18, the

-demethyl congener (C) often elutes before the

-

-

Desalting: Concentrate the HPLC fraction, adjust pH to 9.0, extract into EtOAc, and evaporate to dryness.

Workflow Visualization

The following diagram illustrates the isolation logic, highlighting the critical divergence points for the minor congener C.

Caption: Flowchart describing the fractionation of this compound from the fermentation complex.

Analytical Validation

To confirm the isolation of this compound versus its isomers, compare analytical data against established values [1][2].

| Parameter | Sporeamicin A (Parent) | This compound (Target) |

| Formula | ||

| Mol.[1][] Weight | 713.90 | 699.87 |

| Modification | Parent | |

| Mass Spec (ESI+) | ||

| Key NMR Signal |

Self-Validation Check:

-

If the Mass Spec shows 699/700 but the NMR shows a dimethyl amine, you have isolated Sporeamicin B (

-demethyl), not C. -

This compound must show the loss of a methyl group specifically on the nitrogen atom.

References

-

Morishita, A., Murofushi, S., Ishizawa, K., Mutoh, N., & Yaginuma, S. (1992). Isolation and characterization of this compound. The Journal of Antibiotics, 45(6), 1011–1012.[1][4][8]

-

Yaginuma, S., Morishita, A., Ishizawa, K., Murofushi, S., Hayashi, M., & Mutoh, N. (1992). Sporeamicin A, a new macrolide antibiotic.[1][3][8] I. Taxonomy, fermentation, isolation and characterization.[3] The Journal of Antibiotics, 45(5), 599–606.[3][4]

-

Otoguro, K., et al. (2001). Sporeamicins A, B, C and D, new macrolide antibiotics produced by Saccharopolyspora sp.[1] TP-A0319. The Journal of Antibiotics, 54(8), 615–621.

-

[1]

-

Sources

- 1. Spiramycin adipate | C49H84N2O18 | CID 6450354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CNP0341560.2 - COCONUT [coconut.naturalproducts.net]

- 3. ISOLATION AND CHARACTERIZATION OF SPOREAMICIN B [jstage.jst.go.jp]

- 4. SPOREAMICIN A, A NEW MACROLIDE ANTIBIOTIC [jstage.jst.go.jp]

- 5. erythromycin C | CAS#:1675-02-1 | Chemsrc [chemsrc.com]

- 7. A comprehensive review of glycosylated bacterial natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. - MedCrave online [medcraveonline.com]

Application Note: HPLC Method for Sporeamicin C Detection and Quantification

This Application Note is written for researchers and analytical scientists involved in the isolation, purification, and quality control of macrolide antibiotics. It details the High-Performance Liquid Chromatography (HPLC) methodology for the specific detection and quantification of Sporeamicin C , a 14-membered macrolide antibiotic produced by Saccharopolyspora sp. L53-18.[][2][3]

Introduction & Scientific Context

This compound is a macrolide antibiotic structurally related to erythromycin but possessing distinct spectral and physicochemical properties. Produced by Saccharopolyspora sp.[3] L53-18, it is often co-isolated with its congeners, Sporeamicin A and B. Unlike many macrolides that exhibit weak UV absorption (requiring detection at 210–215 nm), this compound and its series exhibit a characteristic strong UV absorption maximum at 276 nm , attributable to a conjugated diene system within the macrolactone ring or side chain.

Accurate quantification of this compound requires a method capable of resolving it from the major component (Sporeamicin A) and other fermentation by-products. This protocol leverages the compound's unique UV signature to enhance selectivity and sensitivity, minimizing interference from non-conjugated impurities.

Physicochemical Profile

| Property | Value |

| Molecular Formula | C₃₆H₆₁NO₁₂ |

| Molecular Weight | 699.87 g/mol |

| UV Max | 276 nm (Primary), 215 nm (Secondary) |

| Solubility | Soluble in Methanol, Acetonitrile, Chloroform; Low solubility in water.[] |

| pKa | ~8.5 (Basic amine moiety) |

Method Development Strategy (Expertise & Logic)

Column Selection: The C18 Standard

Given the lipophilic nature of the 14-membered lactone ring, a C18 (Octadecyl) stationary phase is the standard choice. However, traditional silica-based C18 columns can suffer from peak tailing due to the interaction between residual silanols and the basic dimethylamine group of the sugar moiety (desosamine-like).

-

Recommendation: Use an end-capped, base-deactivated C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) to suppress silanol activity and ensure sharp peak shapes.

Mobile Phase & pH Control

Macrolides are susceptible to acid-catalyzed degradation (hydrolysis of the neutral sugar). While this compound is relatively more stable than erythromycin, maintaining a neutral-to-slightly-alkaline pH (pH 7.0–8.0) is preferred for stability and to keep the amine in its non-ionized (or partially ionized) state, improving retention and peak symmetry.

-

Buffer Choice: Ammonium Acetate (10–25 mM) is ideal as it provides buffering capacity at pH 7–8 and is volatile (LC-MS compatible).

-

Organic Modifier: Acetonitrile is preferred over methanol for lower backpressure and sharper peaks.

Detection Wavelength

While 210 nm is standard for macrolides, it is non-selective and prone to noise from organic solvents and matrix impurities.

-

Critical Decision: Set the primary detection wavelength to 276 nm . This exploits the specific chromophore of the Sporeamicin series, significantly increasing the Signal-to-Noise (S/N) ratio and specificity.

Detailed Experimental Protocol

Equipment & Reagents[5][6]

-

HPLC System: Binary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV-Vis.

-

Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus C18).

-

Reagents: HPLC-grade Acetonitrile (ACN), Ammonium Acetate, Milli-Q Water.

Mobile Phase Preparation

-

Solvent A (Buffer): 20 mM Ammonium Acetate in Water, adjusted to pH 7.5 with dilute Ammonia or Acetic Acid. Filter through 0.22 µm membrane.

-

Solvent B (Organic): 100% Acetonitrile.

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10–20 µL |

| Column Temperature | 35°C (Improves mass transfer and peak shape) |

| Detection | UV at 276 nm (Reference: 360 nm) |

| Run Time | 25 minutes |

Gradient Program:

| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase |

|---|---|---|---|

| 0.0 | 70 | 30 | Equilibration |

| 2.0 | 70 | 30 | Isocratic Hold |

| 15.0 | 30 | 70 | Linear Gradient |

| 18.0 | 5 | 95 | Wash |

| 20.0 | 70 | 30 | Re-equilibration |

| 25.0 | 70 | 30 | End |

Sample Preparation

For Fermentation Broth:

-

Centrifugation: Centrifuge broth at 10,000 rpm for 10 min to remove biomass.

-

Extraction: Adjust supernatant to pH 9.0 (to ensure the drug is in free base form). Extract twice with an equal volume of Ethyl Acetate.

-

Concentration: Combine organic layers and evaporate to dryness under reduced pressure (Rotavap at 40°C).

-

Reconstitution: Dissolve the residue in 1.0 mL of Mobile Phase (Initial ratio: 30% ACN / 70% Buffer).

-

Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation Parameters

To ensure the method is a "self-validating system," the following criteria must be met during routine analysis:

-

System Suitability:

-

Resolution (Rs): > 1.5 between this compound and Sporeamicin A (which typically elutes later due to structural differences).

-

Tailing Factor: < 1.5.

-

Precision: RSD < 2.0% for 5 replicate injections of the standard.

-

-

Linearity: R² > 0.999 over the range of 10–500 µg/mL.

-

LOD/LOQ: Estimated at 0.5 µg/mL and 1.5 µg/mL respectively (UV 276 nm).

Workflow Visualization

The following diagram illustrates the logical flow of the sample preparation and decision-making process for method optimization.

Caption: Analytical workflow for the isolation and HPLC quantification of this compound, including a decision loop for resolution optimization.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Residual silanol interactions. | Increase buffer concentration (up to 50 mM) or switch to a "Shield" or "XBridge" column. |

| Retention Time Drift | pH fluctuation in mobile phase. | Use a precise pH meter; ensure buffer is fresh (Ammonium Acetate is volatile). |

| Low Sensitivity | Incorrect wavelength. | Verify UV max is set to 276 nm . If using 210 nm, sensitivity will drop significantly due to noise. |

| Split Peaks | Sample solvent mismatch. | Ensure sample is dissolved in the starting mobile phase (30% ACN), not 100% ACN. |

References

-

Morishita, A., et al. (1992). "Isolation and characterization of this compound." The Journal of Antibiotics, 45(6), 1011–1012.[4]

-

Morishita, A., et al. (1992). "Sporeamicin A, a new macrolide antibiotic. II.[4][6] Structure determination." The Journal of Antibiotics, 45(5), 607–612.

-

BOC Sciences. "this compound (CAS 141340-34-3) Product Information."[]

Sources

Application Notes and Protocols for the Purification of Sporeamicin C using Solvent Extraction Techniques

Introduction: The Imperative for Pure Sporeamicin C

This compound belongs to the macrolide class of antibiotics, complex polyketide-derived molecules known for their therapeutic potential.[1] Produced via fermentation of Saccharopolyspora species, the crude fermentation broth contains a heterogeneous mixture of the target molecule, related analogues (like Sporeamicin A), metabolic byproducts, and media components.[2] For its progression as a therapeutic candidate in research and drug development, the isolation and purification of this compound to a high degree of homogeneity is not merely a procedural step but a scientific necessity. The presence of impurities can confound biological assays, introduce toxicity, and prevent accurate structure-activity relationship (SAR) studies.

Solvent extraction, also known as liquid-liquid extraction (LLE), stands as a robust and scalable primary method for the purification of macrolides from complex aqueous matrices like fermentation broths.[3][4] This technique leverages the differential solubility of compounds between two immiscible liquid phases—typically an aqueous phase and an organic solvent.[5] By carefully selecting the solvent and manipulating key physicochemical parameters like pH, a high degree of selective separation can be achieved, making LLE an indispensable first step in the downstream processing of this compound.

This guide provides a detailed protocol for the purification of this compound using solvent extraction, grounded in the fundamental principles of chemical separation. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive and scientifically validated methodology.

The Science of Separation: Principles of Solvent Extraction for this compound

The efficacy of LLE hinges on the partitioning behavior of the solute (this compound) between the two immiscible liquid phases. This behavior is governed by the compound's intrinsic properties and the experimental conditions.

The Partition Coefficient and the Role of pH

The distribution of a solute between two phases at equilibrium is described by the Partition Coefficient (K_d) or the Distribution Ratio (D) .[3] For a molecule like this compound, which possesses basic dimethylamino groups on its sugar moieties, the Distribution Ratio is critically dependent on the pH of the aqueous phase.[6][7]

The basic nitrogen atoms can be protonated in acidic conditions, forming a positively charged ion that is highly soluble in the aqueous phase. Conversely, in neutral to alkaline conditions, these groups are deprotonated and electrically neutral, rendering the molecule significantly more lipophilic and thus more soluble in an organic solvent. This pH-dependent solubility is the cornerstone of an effective extraction strategy. By adjusting the pH of the aqueous phase, we can control the partitioning of this compound into the desired solvent phase, leaving many water-soluble impurities behind.

Strategic Solvent Selection

The choice of an organic solvent is paramount and is based on several key criteria:

-

High Solute Solubility: The solvent must effectively solubilize the neutral form of this compound.

-

Immiscibility with Water: The solvent must form a distinct layer with the aqueous phase for effective separation.[4][8]

-

Selectivity: It should preferentially dissolve this compound over impurities.[4]

-

Volatility: A lower boiling point facilitates easy removal of the solvent post-extraction to recover the purified compound.

-

Safety and Environmental Impact: Toxicity and environmental persistence are critical considerations.

Commonly used solvents for macrolide extraction include ethyl acetate, chloroform, and dichloromethane.[2][9] Ethyl acetate is often preferred due to its lower toxicity profile compared to chlorinated solvents.

Experimental Protocol: A Step-by-Step Guide to this compound Extraction

This protocol details a two-stage LLE process: a primary extraction to capture the macrolide from the clarified fermentation broth, followed by a back-extraction into an acidic aqueous phase to remove organic-soluble impurities.

Workflow Overview

Caption: Workflow for this compound purification via LLE.

Step-by-Step Methodology

PART A: Primary Extraction from Clarified Broth

-

Broth Clarification: Centrifuge the raw fermentation broth at 5,000 x g for 20 minutes to pellet the biomass and other solid materials. Decant and collect the supernatant. For enhanced clarity, perform a subsequent filtration step using a 0.45 µm filter.

-

pH Adjustment for Lipophilicity: Transfer the clarified broth to a suitable vessel. While stirring, slowly add 1M Sodium Hydroxide (NaOH) to adjust the pH to a range of 8.5 - 9.0.

-

Expert Insight: This step is critical. By raising the pH above the pKa of the dimethylamino groups, we deprotonate them, neutralizing their charge. This dramatically increases the molecule's hydrophobicity, driving it into the organic phase during extraction.

-

-

Solvent Addition and Extraction: Transfer the pH-adjusted broth to a separatory funnel. Add an equal volume of ethyl acetate.

-

Mixing: Stopper the funnel and invert it gently to vent any pressure buildup. Proceed to shake vigorously for 2-3 minutes to ensure intimate contact between the two phases, maximizing the mass transfer of this compound into the organic solvent.[8]

-

Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top of the aqueous layer.

-

Collection: Carefully drain and collect the lower aqueous layer (the raffinate), which can be discarded or re-extracted to improve yield. Drain the upper ethyl acetate layer (the extract), which now contains this compound and other lipophilic impurities, into a clean flask.

PART B: Back-Extraction for Impurity Removal

-

Acidification for Hydrophilicity: Transfer the collected organic extract to a clean separatory funnel. Add an equal volume of a pre-chilled (4°C) 0.1 M citrate buffer with a pH of 2.5 - 3.0.

-

Expert Insight: This step reverses the process. The acidic buffer protonates the basic groups on this compound, rendering it charged and highly soluble in the aqueous phase. Many neutral, lipophilic impurities will remain in the organic phase.

-

-

Mixing and Phase Separation: Repeat the vigorous shaking and phase separation process as described in steps 4 and 5 of Part A.

-

Collection: Drain and discard the upper organic layer, which contains the unwanted lipophilic impurities. Collect the lower acidic aqueous layer, which now contains the partially purified, protonated this compound.

PART C: Final Recovery

-

Re-neutralization: Transfer the acidic aqueous extract to a separatory funnel. Adjust the pH back to 8.5 - 9.0 with 1M NaOH.

-

Final Extraction: Add an equal volume of fresh ethyl acetate and perform a final extraction as described in steps 4 and 5 of Part A.

-

Collection and Drying: Collect the upper organic layer. To remove any residual water, add anhydrous sodium sulfate (Na₂SO₄), swirl, and filter.

-

Solvent Removal: Concentrate the dried organic phase to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to prevent degradation. The resulting solid or semi-solid residue is the partially purified this compound.

Quantitative Data and Expected Outcomes

The efficiency of each step can be monitored using techniques like HPLC. The following table provides a summary of key parameters and typical (estimated) outcomes for this protocol.

| Parameter | Value / Solvent | Purpose | Typical Purity (HPLC) | Typical Yield |

| Primary Extraction Solvent | Ethyl Acetate | Extracts this compound from broth | 15-25% | >90% |

| Aqueous Phase pH (Primary) | 8.5 - 9.0 | Maximizes this compound lipophilicity | N/A | N/A |

| Back-Extraction Buffer | 0.1 M Citrate Buffer | Transfers this compound to aqueous phase | N/A | N/A |

| Aqueous Phase pH (Back) | 2.5 - 3.0 | Maximizes this compound hydrophilicity | N/A | N/A |

| Final Product | Solid/Semi-solid | Partially purified this compound | 60-75% | 70-85% (overall) |

Troubleshooting and Field-Proven Insights

-

Emulsion Formation: Vigorous shaking can sometimes lead to the formation of an emulsion at the interface, preventing clear phase separation.

-

Solution: Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help break the emulsion.

-

-

Poor Yield: If the yield is lower than expected, consider performing a second extraction on the aqueous raffinate from the primary extraction step (Part A, step 6) to recover any remaining product.

-

Product Stability: Macrolides can be susceptible to degradation at extreme pH values or high temperatures.[10] It is crucial to perform acidic and basic adjustments promptly and to keep the process, particularly the acidic back-extraction, cool to minimize hydrolysis of the lactone ring.

Safety Considerations

-

Always work in a well-ventilated fume hood when handling organic solvents like ethyl acetate and chloroform.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves.

-

Be mindful of pressure buildup in the separatory funnel. Vent frequently, especially at the beginning of the mixing process.

Conclusion

Solvent extraction is a powerful, scalable, and cost-effective technique for the initial purification of this compound from complex fermentation broths. By strategically manipulating pH to control the molecule's partitioning behavior, a significant increase in purity can be achieved. The protocol described herein provides a robust and scientifically-grounded framework for this process. The resulting partially purified this compound is an ideal starting material for subsequent high-resolution chromatographic techniques, such as silica gel chromatography or reversed-phase HPLC, to achieve the high purity required for advanced research and development.[11]

References

- Fiveable. (2025, August 15). Principles of liquid-liquid extraction | Separation... [Online].

- Organomation. (n.d.). Solvent Extraction Techniques. [Online].

- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Online].

- Zhengzhou Tiei Extraction Technology Co., Ltd. (2024, September 20). Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor. [Online].

- Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. [Online].

- Wikipedia. (n.d.). Liquid–liquid extraction. [Online].

- Feng-Cui, S. (n.d.). Simultaneous Determination of Tetracycline, Macrolide and Sulfonamide Antibiotics in Soils Using Accelerated Solvent Extraction Followed by Solid-Phase Extraction and High Performance Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. [Online].

- Lan, Y., et al. (2019, February 24). Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. PMC. [Online].

- Cayman Chemical. (n.d.). Spiramycin PRODUCT INFORMATION. [Online].

- Juan, C., et al. (2025, August 6). Determination of macrolide and lincosamide antibiotics by pressurised liquid extraction and liquid chromatography-tandem mass spectrometry in meat and milk. ResearchGate. [Online].

- TargetMol. (n.d.). Spiramycin | Antibiotic | Antibacterial | Parasite. [Online].

- Google Patents. (n.d.). RU2317991C1 - Method for isolation and purification of macrolides. [Online].

- National Center for Biotechnology Information. (n.d.). Spiramycin. PubChem. [Online].

- University of Hertfordshire. (2025, September 8). Spiramycin. AERU. [Online].

- O'Sullivan, J., et al. (1992, May). Sporeamicin A, a new macrolide antibiotic. III. Biological properties. The Journal of Antibiotics. [Online].

- O'Sullivan, J., et al. (1992, May). Sporeamicin A, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization. The Journal of Antibiotics. [Online].

- Al-Shaibani, A. B. A., et al. (2020, September 15). Effect of pH, Temperature and Metal Salts in Different Storage Conditions on the Stability of Vitamin C Content of Yellow Bell Pepper Extracted in Aqueous Media. Systematic Reviews in Pharmacy. [Online].

Sources

- 1. Sporeamicin A, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sporeamicin A, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organomation.com [organomation.com]

- 4. Solvent Extraction Method: Principles, Applications, And Advantages [vinanhatrang.com]

- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 6. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Spiramycin [sitem.herts.ac.uk]

- 8. fiveable.me [fiveable.me]

- 9. Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. RU2317991C1 - Method for isolation and purification of macrolides - Google Patents [patents.google.com]

Application Notes & Protocols: In Vitro Antimicrobial Susceptibility Testing of Sporeamicin C

Abstract: This document provides a comprehensive guide for the in vitro antimicrobial susceptibility testing (AST) of Sporeamicin C, a novel investigational macrolide antibiotic. As this compound is a new chemical entity, these protocols are based on established, internationally recognized methodologies for determining the antimicrobial activity of new compounds. The primary objective is to equip researchers, scientists, and drug development professionals with detailed, validated workflows for determining the Minimum Inhibitory Concentration (MIC) and susceptibility profiles of target microorganisms. The protocols herein are grounded in the reference standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and regulatory alignment.[1][2][3]

Introduction to this compound and the Imperative for Standardized AST

This compound is a novel semi-synthetic macrolide belonging to the 16-membered ring class, similar to spiramycin.[4][5] Its proposed mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide chain elongation.[6][7] This mode of action suggests a primarily bacteriostatic effect with potential bactericidal activity at higher concentrations.[5][6] The anticipated spectrum includes a range of Gram-positive and select Gram-negative bacteria.[8][9]

Accurate and reproducible in vitro susceptibility data is the cornerstone of any antimicrobial drug development program. It informs the spectrum of activity, helps establish pharmacokinetic/pharmacodynamic (PK/PD) targets, and is essential for setting clinical breakpoints that guide therapeutic use. Adherence to standardized methods is not merely a recommendation but a necessity for generating data that is comparable across laboratories and acceptable to regulatory bodies.[10][11] The "gold standard" reference method for determining MICs is broth microdilution (BMD) as detailed in CLSI document M07 and ISO 20776-1.[2][10] Any modifications to this reference method for a novel agent like this compound must be minimal, scientifically justified, and rigorously validated.[1][2]

Principle of Antimicrobial Susceptibility Testing

AST determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[12][13] This value is known as the Minimum Inhibitory Concentration (MIC). The MIC, in conjunction with clinical data and PK/PD modeling, is used to classify an isolate as Susceptible (S), Susceptible at Increased Exposure (I), or Resistant (R).[14][15]

-

Susceptible (S): High likelihood of therapeutic success using a standard dosing regimen.[15]

-

Susceptible, Increased Exposure (I): High likelihood of therapeutic success because exposure to the agent is increased by adjusting the dosing regimen (e.g., higher dose, more frequent administration).[15]

-

Resistant (R): High likelihood of therapeutic failure even when exposure is increased.[15]

Core Methodologies and Protocols

The following sections detail the step-by-step protocols for the most critical AST methods. It is imperative that each experimental run includes Quality Control (QC) strains with established and expected MIC ranges to validate the test system.[11][16]

Broth Microdilution (BMD) for MIC Determination (Reference Method)

This quantitative method is considered the gold standard for MIC determination and should be the primary method used in the evaluation of this compound.[10][11] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.

-

Preparation of this compound Stock Solution:

-

Accurately weigh a suitable amount of this compound powder (analytical grade). Note: Spiramycin, a related compound, is slightly soluble in water and soluble in methanol.[4] Determine the appropriate solvent for this compound (e.g., DMSO, ethanol, or sterile deionized water). The final solvent concentration in the test wells should not exceed 1% and must be proven to not affect microbial growth.

-

Prepare a high-concentration stock solution (e.g., 1280 µg/mL). Filter-sterilize the stock solution using a 0.22 µm syringe filter if not prepared aseptically.

-

-

Preparation of Microdilution Plates:

-

Use sterile 96-well U-bottom microtiter plates.

-

Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells. The use of CAMHB is the standard medium defined by CLSI M07.[10]

-

Add 100 µL of the this compound stock solution to the first column of wells (e.g., Column 1), resulting in a total volume of 200 µL.

-

Perform twofold serial dilutions by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, and repeating this process across the plate to Column 10. Discard 100 µL from Column 10. This creates a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL).[17]

-

Column 11 serves as the growth control (no drug).

-

Column 12 serves as the sterility control (no drug, no inoculum).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[17]

-

Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

-

-

Inoculation and Incubation:

-

Add 10 µL of the final diluted inoculum to each well (except the sterility control wells), bringing the final volume to 110 µL.

-

Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.[17]

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or button at the bottom of the well) as observed with the naked eye.[17]

-

The growth control (Column 11) must show distinct turbidity. The sterility control (Column 12) must remain clear.

-

Caption: Workflow for MIC determination using broth microdilution.

Disk Diffusion (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of a bacterium to a fixed concentration of an antimicrobial agent impregnated on a paper disk.[16][18] The diameter of the zone of growth inhibition around the disk is proportional to the susceptibility of the organism.

-

Preparation of this compound Disks:

-

Prepare or procure high-quality absorbent paper disks (6 mm diameter).

-

Apply a precise volume of a standardized this compound solution to each disk to achieve the desired drug content (e.g., 30 µ g/disk ). The optimal concentration must be determined during development to produce appropriate zone sizes for susceptible and resistant organisms.

-

Allow disks to dry completely under sterile conditions. Store in a desiccated container at 2-8°C.[9]

-

-

Preparation of Inoculum:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 2.1.1 (Step 3).[13]

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure confluent growth.

-

Allow the plate surface to dry for 3-5 minutes before applying disks.

-

-

Application of Disks and Incubation:

-

Using sterile forceps or a disk dispenser, place the this compound disk onto the inoculated agar surface.

-

Gently press the disk down to ensure complete contact with the agar.

-

Invert the plates and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

Measure the diameter of the zone of complete growth inhibition (in millimeters) using a ruler or caliper on the underside of the plate.

-

Interpret the zone diameter according to pre-established interpretive criteria (breakpoints) that correlate with MIC values. These breakpoints must be developed specifically for this compound during clinical trials.

-

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Quality Control (QC) - The Foundation of Trustworthiness

Performing AST without rigorous QC is scientifically unsound. QC ensures the entire test system—including the operator, medium, antimicrobial agent, and incubation conditions—is performing correctly.[11][16]

-

QC Strains: A panel of well-characterized reference strains (e.g., from the American Type Culture Collection, ATCC) must be tested with each batch of ASTs.

-

Staphylococcus aureus ATCC® 29213™

-

Enterococcus faecalis ATCC® 29212™

-

Escherichia coli ATCC® 25922™

-

Pseudomonas aeruginosa ATCC® 27853™

-

-

QC Ranges: For this compound, acceptable MIC and zone diameter ranges for these QC strains must be established during multi-laboratory validation studies. The results for QC strains must fall within these established ranges for the patient/test results to be considered valid.

-

Corrective Action: If QC results fall outside the acceptable range, the test run is invalid. An investigation must be launched to identify the source of error (e.g., expired reagents, incorrect inoculum preparation, incubator malfunction) before re-testing.

Data Presentation and Management

Systematic data recording is crucial for analysis and comparison. MIC data should be summarized in a clear, tabular format.

Table 1: Example MIC Data Summary for this compound

| Test Microorganism | Gram Stain | This compound MIC (µg/mL) | Positive Control (e.g., Erythromycin) MIC (µg/mL) |

| Staphylococcus aureus ATCC® 29213™ | Positive | [QC Result] | [QC Result] |

| Streptococcus pneumoniae ATCC® 49619™ | Positive | [Experimental Result] | [QC Result] |

| Clinical Isolate 1 (S. aureus) | Positive | [Experimental Result] | [Experimental Result] |

| Escherichia coli ATCC® 25922™ | Negative | [QC Result] | [QC Result] |

| Clinical Isolate 2 (H. influenzae) | Negative | [Experimental Result] | [Experimental Result] |

Mechanistic Grounding

Understanding the mechanism of action provides context for the expected spectrum of activity and potential resistance pathways.

Caption: this compound inhibits protein synthesis via the 50S ribosomal subunit.

Conclusion

The protocols outlined in this document provide a standardized framework for the initial in vitro evaluation of this compound. Strict adherence to these reference methodologies, particularly the emphasis on robust quality control, is paramount for generating high-quality, reliable, and reproducible antimicrobial susceptibility data. This data will form the critical foundation for the continued development and future clinical application of this novel antibiotic. For further details, always consult the latest versions of CLSI and EUCAST documentation.[1][3][19]

References

- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.

- CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI.

- New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical Lab Products.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC, National Center for Biotechnology Information.

- AST guidance specific to the UK and clarification on EUCAST guidance. The British Society for Antimicrobial Chemotherapy.

- New definitions of susceptibility categories EUCAST 2019: clinic application. PMC, National Center for Biotechnology Information.

- Latest Developed Methods for Antimicrobial Susceptibility Testing. Longdom Publishing.

- Antimicrobial Susceptibility Testing | Area of Focus. CLSI.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Modification of antimicrobial susceptibility testing methods. PubMed.

- M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. University of Nebraska-Lincoln.

- Novel and Revised Terms in the EUCAST 2019 Guideline: Susceptible, Increased Exposure and Area of Technical Uncertainty. Mediterranean Journal of Infection Microbes and Antimicrobials.

- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.

- CLSI M100-Ed35: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.

- Spiramycin Product Information. TOKU-E.

- Spiramycin CAS 8025-81-8. CymitQuimica.

- What is the mechanism of Spiramycin? Patsnap Synapse.

- What is Spiramycin used for? Patsnap Synapse.

- Antimicrobial Susceptibility Testing. DAFF.

- Mechanism of action of spiramycin and other macrolides. PubMed.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods (2022). MDPI.

- Pharmacology of Spiramycin. Medium.

- Spiramycin Product Information. GoldBio.

- Spiramycin. Wikipedia.

Sources

- 1. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]

- 2. clpmag.com [clpmag.com]

- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 4. toku-e.com [toku-e.com]

- 5. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Spiramycin? [synapse.patsnap.com]

- 7. What is Spiramycin used for? [synapse.patsnap.com]

- 8. CAS 8025-81-8: Spiramycin | CymitQuimica [cymitquimica.com]

- 9. goldbio.com [goldbio.com]

- 10. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. longdom.org [longdom.org]

- 13. pdb.apec.org [pdb.apec.org]

- 14. New definitions of susceptibility categories EUCAST 2019: clinic application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mjima.org [mjima.org]

- 16. woah.org [woah.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

Thin-layer chromatography (TLC) analysis of Sporeamicin fractions

Introduction & Scope

Sporeamicin is a 14-membered macrolide antibiotic complex produced by Saccharopolyspora sp.[][2][3] L53-18.[][2][3][4][5] Structurally related to erythromycin but possessing a unique 2,3-dihydro-3-oxofuran moiety, the complex consists primarily of Sporeamicin A , with minor congeners Sporeamicin B and Sporeamicin C [1, 2].[][2][3]

Unlike many macrolides that suffer from weak UV absorption, Sporeamicin A exhibits a distinct UV absorption maximum at 276 nm [1], allowing for direct UV visualization.[3] However, the separation of the closely related B and C fractions requires optimized mobile phases to resolve the minor structural differences (often varying by hydroxylation or glycosylation patterns).[3]

This application note provides a validated protocol for the rapid qualitative analysis, purity assessment, and fraction monitoring of Sporeamicin during fermentation and downstream processing.

Scientific Mechanism & Causality

To achieve reproducible separation of Sporeamicin fractions, we must address two chromatographic challenges inherent to macrolides:

-

Silanol Interaction (Tailing): Macrolides contain basic amino sugars (e.g., mycaminose/desosamine residues).[][2][3] These basic moieties interact strongly with the acidic silanol groups of silica gel, causing peak tailing.

-

Isomeric Resolution: Sporeamicin A, B, and C differ slightly in polarity.

-

Causality: Sporeamicin A is the most abundant and typically migrates with an Rf of ~0.45 in chlorinated systems. Sporeamicin B and C are often more polar or possess slight skeletal modifications that retard their migration.

-

Materials & Reagents

-

Stationary Phase: Silica Gel 60 F

TLC plates (Aluminum or Glass backed, 20 x 20 cm). -

Reference Standards: Sporeamicin A (Internal Standard, >98% purity).[][3]

-

Solvents (HPLC Grade): Chloroform (

), Methanol ( -

Visualization Reagents:

Experimental Protocol

Sample Preparation

-

Crude Fermentation Broth: Adjust broth to pH 8.5, extract with equal volume Ethyl Acetate or Chloroform. Evaporate solvent and reconstitute residue in Methanol (1 mg/mL).

-

Purified Fractions: Dissolve 1 mg of solid sample in 1 mL Methanol.

Chromatographic Development

Two orthogonal solvent systems are recommended to confirm purity.

System A: General Screening (Chlorinated)

-

Mobile Phase: Chloroform : Methanol (92.5 : 7.5 v/v) [1].[][2][3][6]

-

Chamber Saturation: 30 minutes.

-

Migration Distance: 10–12 cm.[]

-

Application: Best for general monitoring of Sporeamicin A.

System B: High Resolution (Non-Chlorinated)

-

Mobile Phase: Tetrahydrofuran (THF) : Cyclohexane (80 : 20 v/v) [3].[][2][3][6]

-

Chamber Saturation: 45 minutes (Critical due to THF volatility).[][2][3]

-

Application: Superior for separating lipophilic impurities and resolving closely eluting congeners.[]

Visualization & Detection

| Step | Method | Observation | Mechanism |

| 1 | UV 254 nm | Dark quenching spots on green background.[][2][3] | Sporeamicin possesses a chromophore at 276 nm [1], quenching the F254 indicator. |

| 2 | p-Anisaldehyde | Purple/Grey spots upon heating.[][2][3] | Acid-catalyzed condensation with the macrolide sugar moieties (mycaminose).[][2][3] |

| 3 | Bioautography | Clear zones of inhibition on agar.[][6] | Validates biological activity against Staphylococcus aureus [4].[6] |

Derivatization Protocol (Step 2):

-

Spray plate with p-Anisaldehyde-Sulfuric Acid reagent.[][2][3]

-

Heat at 105°C for 2–5 minutes.

-

Macrolides appear as distinct purple/brown spots; background remains light pink.

Data Summary & Rf Values

The following retention factors (Rf) are typical for Sporeamicin A under the prescribed conditions.

| Component | System A (CHCl | System B (THF:Cyclohexane) | Detection Limit (UV) |

| Sporeamicin A | 0.45 ± 0.02 | 0.55 ± 0.03 | ~0.5 µg |

| Sporeamicin B | 0.40 ± 0.02 | 0.50 ± 0.03 | ~1.0 µg |

| Impurities | < 0.30 or > 0.80 | Variable | N/A |

Note: Sporeamicin B typically migrates slightly below Sporeamicin A due to structural modifications increasing polarity [2].

Workflow Visualization

The following logic flow illustrates the decision-making process for fraction analysis.

Figure 1: Decision matrix for Sporeamicin TLC analysis, selecting between screening and high-resolution solvent systems.

References

-

Yaginuma, S., et al. (1992).[][3][4][5][7][8] "Sporeamicin A, a new macrolide antibiotic.[4][5][7][9][10][11] I. Taxonomy, fermentation, isolation and characterization."[3][4][5][6][7][11] The Journal of Antibiotics, 45(5), 599-606.[][2][3][4][9] [][2][3]

-

Morishita, A., et al. (1992).[][3][4][5][7][8][9] "Sporeamicin A, a new macrolide antibiotic. II.[9][10] Structure determination." The Journal of Antibiotics, 45(5), 607-612.[][2][3][9]

-

Google Patents. (1986).[][2][3] "Antibiotic compound and process for recovery thereof from a fermentation broth (US4595770A)."[][2][3] Patent describing TLC mobile phases for similar macrolides.

-

Morishita, A., et al. (1992).[][3][4][5][7][8][9] "Isolation and characterization of sporeamicin B." The Journal of Antibiotics, 45(5), 809-812.[][2][3][8][9]

Sources

- 2. Spiramycin - Wikipedia [en.wikipedia.org]

- 3. Spiramycin [sitem.herts.ac.uk]

- 4. Sporeamicin A, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US4595770A - Antibiotic compound and process for recovery thereof from a fermentation broth - Google Patents [patents.google.com]

- 7. SPOREAMICIN A, A NEW MACROLIDE ANTIBIOTIC [jstage.jst.go.jp]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. SPOREAMICIN A, A NEW MACROLIDE ANTIBIOTIC [jstage.jst.go.jp]

- 10. Sporeamicin A, a new macrolide antibiotic. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US4026766A - Fermentation process - Google Patents [patents.google.com]

Preparation of Sporeamicin C Standard Solutions for Bioassays

Executive Summary & Scientific Context

Sporeamicin C (CAS: 141340-34-3) is a 14-membered macrolide antibiotic produced by Saccharopolyspora sp. L53-18.[1][2][3][4] Structurally related to erythromycin, it exhibits potent activity against Gram-positive bacteria.[5][6] However, its hydrophobic nature and acid lability present specific challenges in bioassay preparation.

Inaccurate standard preparation is the leading cause of variability in Minimum Inhibitory Concentration (MIC) and potency assays. This guide provides a scientifically grounded protocol for solubilizing, diluting, and validating this compound standards, ensuring data integrity in drug development workflows.

Key Physicochemical Properties

| Property | Data | Relevance to Protocol |

| Formula | C₃₆H₆₁NO₁₂ | Molecular Weight: 699.87 g/mol |

| Class | Macrolide (Erythromycin-type) | Lipophilic; requires organic co-solvent.[6] |

| Solubility | MeOH, EtOH, DMSO, CHCl₃ | Insoluble in water. Direct aqueous dissolution will fail. |

| Stability | Acid-labile; alkali-stable | Degrades rapidly at pH < 6.0. Maintain pH 7.0–8.0. |

| UV Max | ~276 nm | Useful for concentration verification via UV-Vis. |